molecular formula C12H12F3NO3 B2583918 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1387990-11-5

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2583918
CAS No.: 1387990-11-5
M. Wt: 275.227
InChI Key: WWFQIDDNBITTMY-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanamide moiety substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide typically involves the following steps:

    Formation of 4-formylphenol: This can be achieved through the oxidation of 4-hydroxybenzaldehyde using an oxidizing agent such as potassium permanganate.

    Etherification: The 4-formylphenol is then reacted with 2-bromo-N-(2,2,2-trifluoroethyl)propanamide in the presence of a base like potassium carbonate to form the desired ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and catalysts (e.g., iron(III) chloride).

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.

    Reduction: 2-(4-hydroxymethylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the formyl group and the trifluoroethyl moiety could influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a propanamide.

    2-(4-formylphenoxy)-N-methylpropanamide: Similar structure but with a methyl group instead of a trifluoroethyl group.

    4-formylphenyl acetate: Similar structure but with an acetate moiety instead of a propanamide.

Uniqueness

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is unique due to the presence of the trifluoroethyl group, which can impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-8(11(18)16-7-12(13,14)15)19-10-4-2-9(6-17)3-5-10/h2-6,8H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFQIDDNBITTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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